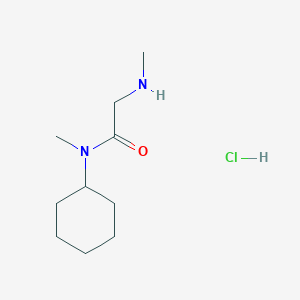
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride
Descripción general
Descripción
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride (NMMA) is an organic compound that has been used in a variety of scientific and medical research applications. NMMA is an amide derivative of the cyclohexyl group and is a white, water-soluble solid. It is an important synthetic intermediate in the pharmaceutical and chemical industries, and has been used in the synthesis of several drugs and other compounds. NMMA has also been used in laboratory experiments to investigate the effects of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1. Therapeutic Agents for Overactive Detrusor
- A study by Take et al. (1992) synthesized and examined N-(4-amino-2-butynyl)acetamides, including compounds similar to N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, for their inhibitory activity on detrusor contraction. These compounds showed potent inhibitory activity with less side effects compared to existing treatments.
2. Anesthesia in Veterinary Practice
- Research by Shucard et al. (1975) explored the use of ketamine hydrochloride, closely related to N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, in veterinary practice. The combination of ketamine hydrochloride and Acepromazine Maleate was effective in producing surgical depth anesthesia in guinea pigs.
3. Synthesis and Reactivity Studies
- A study by Macháček et al. (1986) examined the synthesis and reactivity of compounds like N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, revealing insights into their chemical properties and potential applications in synthetic chemistry.
4. Microbiological Activity
- Arpaci et al. (2002) synthesized and evaluated the microbiological activity of cyclohexyl acetamide derivatives, indicating a broad spectrum of activity against microorganisms. This suggests potential applications in antimicrobial treatments.
5. Pharmacological Properties
- Research on the pharmacological properties of related compounds, such as those by Costello et al. (1991) and Marciniak et al. (1988), highlight the potential of N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride derivatives in developing new therapeutic agents with reduced toxicity.
6. Environmental and Toxicology Studies
- The environmental impact and toxicological properties of related chemicals have been explored in studies such as those by Wang et al. (2015) and Coleman et al. (2000), contributing to our understanding of the environmental fate and safety profile of these compounds.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWSPXGEJOZOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)
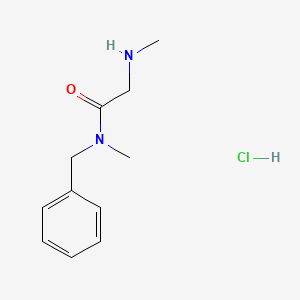
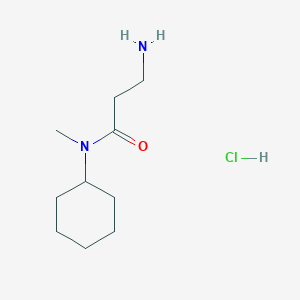
![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
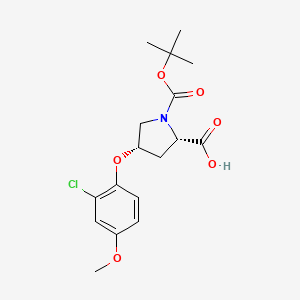
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)
![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
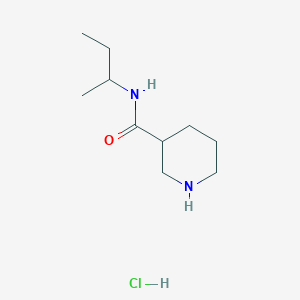
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
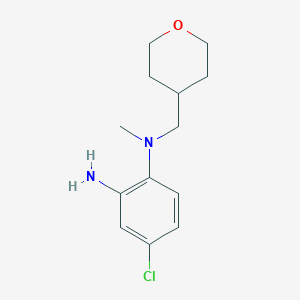
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)